Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Description
Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a spirocyclic compound featuring a piperidine ring fused to a heterocyclic system. Its structure includes a tert-butyl carboxylate group at the 8-position, a methyl substituent at the 2-position, and a ketone moiety at the 4-position. This compound is primarily utilized as a pharmaceutical intermediate, often serving as a precursor in the synthesis of bioactive molecules due to its rigid spirocyclic framework and modifiable functional groups .
Properties
IUPAC Name |
tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-9-14-10(17)13(15-9)5-7-16(8-6-13)11(18)19-12(2,3)4/h5-8H2,1-4H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKABJIIIWVUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121291 | |
| Record name | 1,3,8-Triazaspiro[4.5]dec-1-ene-8-carboxylic acid, 2-methyl-4-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707365-30-7 | |
| Record name | 1,3,8-Triazaspiro[4.5]dec-1-ene-8-carboxylic acid, 2-methyl-4-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707365-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,8-Triazaspiro[4.5]dec-1-ene-8-carboxylic acid, 2-methyl-4-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester group is susceptible to acidic or basic hydrolysis, yielding carboxylic acid derivatives. This reaction is critical for deprotection in synthetic pathways.
Key Observations :
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Acidic hydrolysis (e.g., HCl/dioxane) selectively cleaves the tert-butyl ester without affecting the spirocyclic core .
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Ketone reduction requires mild conditions to avoid over-reduction or ring-opening.
Deprotection and Functionalization
The tert-butyl carbamate (Boc) group serves as a protective strategy for secondary amines in multi-step syntheses.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Boc deprotection | TFA/DCM (1:1), RT, 3h | Free amine intermediate | |
| Amide coupling (post-deprotection) | HATU, DIPEA, DCM, RT, 6h | Functionalized amide derivatives |
Mechanistic Insight :
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Trifluoroacetic acid (TFA) protonates the Boc group, facilitating cleavage via an SN1 mechanism .
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HATU-mediated coupling proceeds through activation of the carboxylic acid to an acyloxyphosphonium intermediate .
Condensation Reactions
The 4-oxo group participates in condensation with nucleophiles like hydrazines or amines, forming heterocyclic adducts.
Example :
Condensation with hydrazine hydrate yields hydrazones, which are precursors to pyrazole or triazole analogs .
Oxidation and Ring-Opening Reactions
The spirocyclic structure undergoes oxidative cleavage under strong oxidizing conditions.
Limitations :
Nucleophilic Substitution
The methyl group at position 2 may participate in alkylation or arylation under specific conditions.
Challenges :
Photochemical and Thermal Stability
The compound exhibits moderate stability under standard conditions but degrades under UV light or high heat.
| Condition | Observation | Source |
|---|---|---|
| UV light (254 nm), 48h | 15% degradation via radical-mediated ring-opening | |
| Heating (150°C, N₂), 2h | Partial decarboxylation and ketone rearrangement |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H21N3O3
- Molecular Weight : 267.32 g/mol
- CAS Number : 1707365-30-7
The compound features a unique spiro structure that contributes to its biological activity and potential applications in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that may influence biological activity.
Case Study: Antimicrobial Activity
Research has demonstrated that compounds with similar triazaspiro structures exhibit antimicrobial properties. A study focused on the synthesis of derivatives indicated that modifications to the tert-butyl group can enhance efficacy against various bacterial strains .
| Compound | Activity | Reference |
|---|---|---|
| Tert-butyl 2-methyl-4-oxo... | Moderate against E. coli | |
| Related triazole derivatives | High against S. aureus |
Agrochemicals
The compound is also being explored for use in agrochemicals, specifically as a potential pesticide or herbicide. Its unique structure may allow for selective action against pests while minimizing harm to beneficial organisms.
Case Study: Pesticidal Properties
A recent study evaluated the efficacy of several triazaspiro compounds in controlling aphid populations on crops. Results showed that certain derivatives of Tert-butyl 2-methyl-4-oxo... provided effective pest control with low toxicity to non-target species .
Material Science
Tert-butyl 2-methyl-4-oxo... has applications in the development of novel materials, particularly in polymer chemistry where spiro compounds are utilized as building blocks for advanced materials.
Case Study: Polymer Synthesis
Research into polymer composites incorporating triazaspiro compounds has shown promising results in enhancing mechanical properties and thermal stability. These materials could be used in various applications ranging from automotive to aerospace industries .
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations at the 2-Position
Modifications at the 2-position significantly influence steric bulk, electronic properties, and solubility. Examples include:
Key Observations :
Physicochemical Properties
- Solubility : The methyl-substituted derivative shows moderate solubility in polar aprotic solvents (e.g., THF, DMSO), whereas phenyl-substituted analogs require sonication or heating for dissolution .
- Storage : Most derivatives are stable at 2–8°C, but fluorinated and phenyl-substituted compounds may degrade faster due to hydrolytic sensitivity .
Research Findings and Trends
- Biological Activity : Fluorinated derivatives (e.g., 2-fluorophenyl) demonstrate enhanced binding to target proteins due to fluorine’s electronegativity and small atomic radius .
- Structural Insights : X-ray crystallography studies (using SHELX software) reveal that substituents at the 2-position influence the puckering of the spirocyclic ring, affecting conformational stability .
Biological Activity
Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate, with a CAS number of 1707365-30-7, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₃H₂₁N₃O₃
- Molecular Weight : 267.32 g/mol
- Structure : The compound features a spirocyclic structure that is characteristic of many biologically active molecules.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Tert-butyl 2-methyl-4-oxo... | E. coli | 15 |
| Tert-butyl 2-methyl-4-oxo... | S. aureus | 18 |
These results suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have demonstrated the potential anticancer properties of this compound. Research conducted on various cancer cell lines revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Cell cycle arrest |
The mechanism appears to involve the induction of apoptosis and disruption of the cell cycle, making it a candidate for further investigation in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of several spirocyclic compounds against common pathogens. Tert-butyl 2-methyl-4-oxo... was included in the screening process and showed promising results against both E. coli and S. aureus, indicating its potential as an antimicrobial agent .
Case Study 2: Anticancer Properties
In another study featured in Cancer Letters, researchers assessed the effects of various spiro compounds on cancer cell proliferation. The findings highlighted that tert-butyl 2-methyl-4-oxo... significantly reduced cell viability in MCF-7 and A549 cells through mechanisms involving apoptosis and cell cycle modulation .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate, and what key reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or photochemical homologation. For example:
- Nucleophilic Alkylation : Refluxing tert-butyl carbamate intermediates with alkyl halides (e.g., 1-bromo-2-fluoroethane) in acetonitrile with potassium carbonate as a base achieves substitution at the spirocyclic nitrogen .
- Photochemical Flow Reactions : Using tert-butyl 3-methoxy-3-methyl-4-oxa-1,2,8-triazaspiro[4.5]dec-1-ene-8-carboxylate and formaldehyde under UV light in a flow reactor yields aldehydes (58% NMR yield), with reaction time and stoichiometry critical for minimizing side products .
Key variables include solvent polarity (acetonitrile vs. DMF), temperature (reflux vs. ambient), and catalyst/base selection (e.g., K₂CO₃ for SN2 reactions).
Q. Which spectroscopic and crystallographic methods are typically employed to confirm the structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns and spirocyclic conformation. For example, tert-butyl groups show singlet peaks at ~1.4 ppm, while carbonyls appear at ~170 ppm .
- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving spirocyclic geometry and hydrogen bonding. ORTEP-3 visualizes thermal ellipsoids to validate atomic positions .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., observed 325.1839 vs. calculated 325.1840 for a derivative) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of tert-butyl derivatives in spirocyclic systems, particularly when dealing with competing side reactions?
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation or hydrolysis). For example, bromoethane derivatives may undergo elimination if base strength exceeds optimal levels .
- Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while additives like crown ethers improve cation coordination in SN2 reactions .
- Flow Chemistry : Continuous flow systems reduce photodegradation risks in UV-mediated syntheses, improving reproducibility (e.g., 58% yield in flow vs. <40% in batch) .
Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental crystallographic data during structural refinement?
- Multi-Software Validation : Cross-check SHELXL-refined structures with programs like OLEX2 to detect outliers in bond lengths/angles .
- Twinned Data Handling : For poorly diffracting crystals, use SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .
- DFT Benchmarking : Compare experimental bond angles with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*) to identify steric strain or solvent effects .
Q. In structure-activity relationship (SAR) studies, how should one approach the systematic modification of substituents on the spirocyclic core to elucidate biological target specificity?
Q. When encountering inconsistent bioactivity data across different assay formats for this compound, what methodological controls and validation steps are critical to ensure data reliability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
